![molecular formula C19H21F4N3O4 B2469024 1-{1-[2-(2-Fluorophenoxy)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097925-36-3](/img/structure/B2469024.png)
1-{1-[2-(2-Fluorophenoxy)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[2-(2-Fluorophenoxy)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H21F4N3O4 and its molecular weight is 431.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-{1-[2-(2-Fluorophenoxy)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, which has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, pharmacological properties, and mechanisms of action.
Chemical Structure and Properties
The compound can be characterized by its complex structure that includes:
- A piperidine ring
- An imidazolidine core
- Fluorinated aromatic groups
The molecular formula is C19H17F4N3O3 with a molecular weight of approximately 411.36 g/mol. Its structural complexity suggests potential interactions with various biological targets.
Pharmacological Studies
Research has indicated that derivatives of imidazolidine-2,4-dione exhibit a range of biological activities, particularly in the context of enzyme inhibition and receptor modulation. Notably:
- Lymphoid-Specific Tyrosine Phosphatase (LYP) Inhibition : A related study demonstrated that imidazolidine derivatives can inhibit LYP, which is implicated in autoimmune diseases. The most potent inhibitor from the study exhibited an IC50 value between 2.85–6.95 μM, indicating significant activity against this target .
- Serotonin Transporter Activity : Compounds derived from imidazolidine-2,4-dione have been shown to act as dual ligands for the serotonin transporter (SERT) and 5-HT1A receptor. These interactions suggest potential applications in treating mood disorders .
- Cardiovascular Effects : Research on various imidazolidinic compounds indicated acute cardiovascular effects such as hypotension and bradycardia. These effects were attributed to decreased peripheral resistance and activation of endothelial muscarinic receptors .
Case Studies
A series of studies have provided insights into the pharmacodynamics of related compounds:
- Study on IM-7 : This compound demonstrated significant hypotensive effects in vivo, suggesting its potential as a therapeutic agent for hypertension .
- Antinociceptive Activity : Another derivative showed peripheral antinociceptive effects in behavioral tests, indicating its potential for pain management .
Data Tables
Compound | Target | IC50 (μM) | Mechanism |
---|---|---|---|
9r | LYP | 2.85–6.95 | Competitive Inhibition |
IM-7 | Cardiovascular | N/A | Endothelial Receptor Activation |
IM-3 | Pain | N/A | Antinociceptive Effect |
Wissenschaftliche Forschungsanwendungen
The compound 1-{1-[2-(2-Fluorophenoxy)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into the applications of this compound, supported by data tables and case studies.
Pharmacological Studies
Research indicates that compounds with similar structures exhibit significant pharmacological activities, particularly in the realm of analgesics and anti-inflammatory agents. The presence of the piperidine ring is often associated with opioid activity, while the fluorinated groups can enhance potency and selectivity.
Case Study: Analgesic Activity
A study on related compounds showed that modifications in the piperidine structure could lead to enhanced analgesic effects. For example, derivatives of piperidine have been tested for their efficacy against pain models in rodents, demonstrating promising results in reducing pain responses without significant side effects.
Neuropharmacology
Given the compound's structural similarity to known neuroactive agents, it is hypothesized that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Data Table: Neuropharmacological Effects
Compound | Target Receptor | Effect | Reference |
---|---|---|---|
Compound A | Dopamine D2 | Antagonist | |
Compound B | Serotonin 5-HT1A | Agonist | |
Compound C | Opioid μ-receptor | Agonist |
Synthetic Chemistry
The synthesis of this compound involves complex organic reactions that can be optimized for yield and purity. Research into alternative synthesis pathways is ongoing to improve efficiency and reduce environmental impact.
Synthetic Pathway Overview
- Step 1 : Formation of the piperidine derivative through nucleophilic substitution.
- Step 2 : Introduction of the fluorophenoxy group via electrophilic aromatic substitution.
- Step 3 : Cyclization to form the imidazolidine dione.
Toxicology Studies
Preliminary toxicological assessments are crucial for understanding the safety profile of new compounds. Studies on structurally similar compounds have shown varying degrees of toxicity, necessitating thorough investigation into this compound's safety.
Toxicity Data Summary
Eigenschaften
IUPAC Name |
1-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F4N3O4/c1-12(30-15-5-3-2-4-14(15)20)17(28)24-8-6-13(7-9-24)25-10-16(27)26(18(25)29)11-19(21,22)23/h2-5,12-13H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOGYXRNJJCXTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CC(F)(F)F)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F4N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.